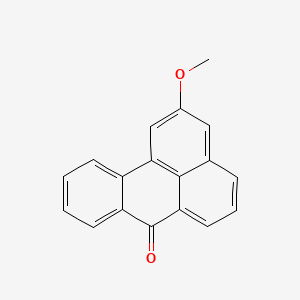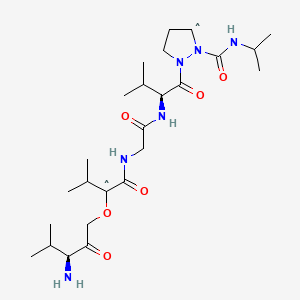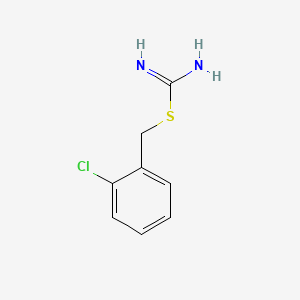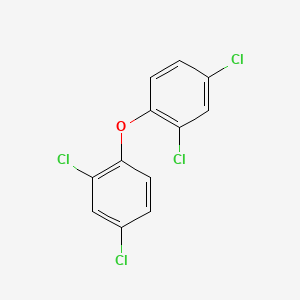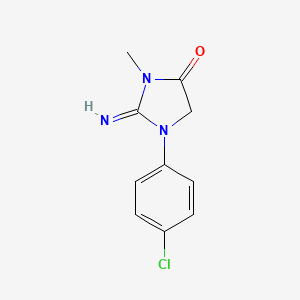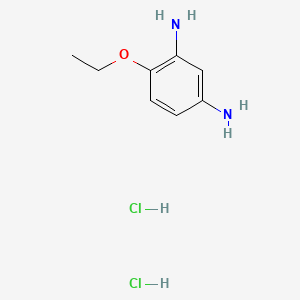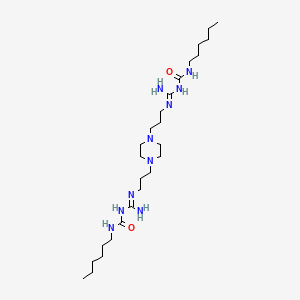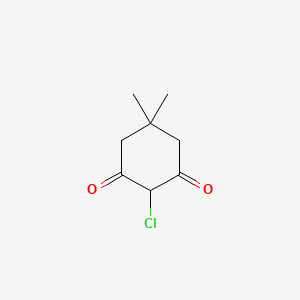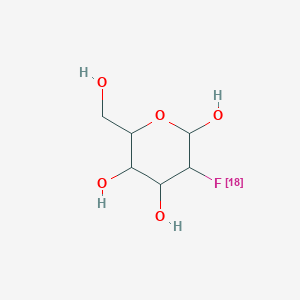
Fluorodeoxyglucose F 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
FDG, combined with positron-emission tomography (PET), serves as an imaging biomarker for assessing cerebral glucose metabolism in vivo. This application is crucial for the development and evaluation of new therapeutic strategies in Alzheimer's disease (AD). FDG-PET/CT, an established tool in evaluating AD patients, is also explored in preclinical studies with AD mouse models to understand its role and impact. Despite mixed results from a limited number of studies, FDG-PET is recognized as a valuable tool for longitudinal in vivo therapy monitoring in AD research, with significant potential for future studies (Bouter & Bouter, 2019).
Oncology
In oncology, FDG-PET has proven invaluable for staging and management of various cancers. Despite the dominance of [18F]fluorodeoxyglucose ([18F]FDG) as the most widely used PET radiopharmaceutical, research continues into novel radiotracer development. The review discusses the PET development pipeline from a chemistry perspective, highlighting potential points of attrition and suggesting solutions to transition pre-clinical radiotracers into human studies, focusing on fluorine-18 radiopharmaceuticals (Allott & Aboagye, 2020).
Cardiovascular Disease
FDG-PET imaging's role extends into cardiovascular disease, particularly for identifying myocardial viability in chronic ischemic left ventricular dysfunction. Despite its proven utility, investigations using FDG imaging to predict improvement in left ventricular function post-revascularization have reported variable results, attributed to differences in imaging protocols among other factors. This variability underscores the need for optimization and standardization of study protocols and analysis of FDG images for assessing myocardial viability (Knuuti, Schelbert, & Bax, 2002).
Infectious Diseases
Emerging applications of FDG-PET in clinical infectious diseases highlight its incremental value in assessing chronic osteomyelitis, fever of unknown origin, and HIV complications. FDG-PET's ability to offer added value over more traditional techniques in these conditions points to its growing importance in the diagnostic strategies of infectious pathologies, although cost-effectiveness studies are needed to further define its place (De Winter, Vogelaers, Gemmel, & Dierckx, 2002).
Gynecologic Oncology
In the treatment of gynecologic malignancies, FDG-PET/CT is recommended for baseline assessment in cervical cancer and for staging in vulvar and vaginal cancers. It also plays a crucial role in definitive radiation treatment planning for these cancers, salvage radiation treatment planning for recurrent gynecologic malignancy, and posttreatment evaluation of cervical and vulvar cancer, highlighting its utility across various stages of cancer care (Rao & Grigsby, 2018).
Eigenschaften
Produktname |
Fluorodeoxyglucose F 18 |
|---|---|
Molekularformel |
C6H11FO5 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1 |
InChI-Schlüssel |
ZCXUVYAZINUVJD-JZRMKITLSA-N |
Isomerische SMILES |
C(C1C(C(C(C(O1)O)[18F])O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Synonyme |
18F Fluorodeoxyglucose 18F-FDG 18FDG 2 Fluoro 2 deoxy D glucose 2 Fluoro 2 deoxyglucose 2-Fluoro-2-deoxy-D-glucose 2-Fluoro-2-deoxyglucose F 18, Fludeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose Fludeoxyglucose F 18 Fluorine 18 fluorodeoxyglucose Fluorine-18-fluorodeoxyglucose Fluorodeoxyglucose F 18 Fluorodeoxyglucose F18 Fluorodeoxyglucose, 18F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



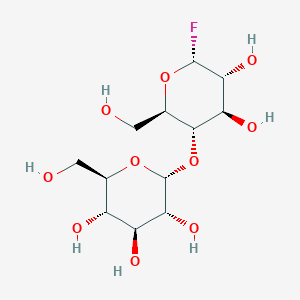
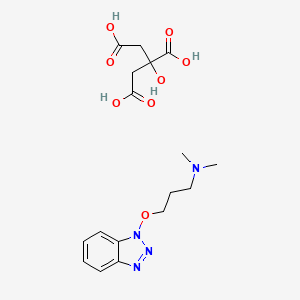
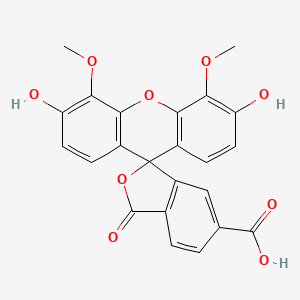
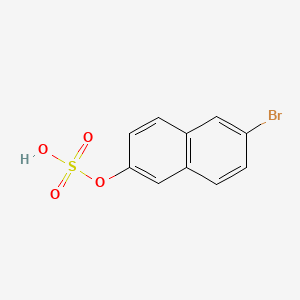
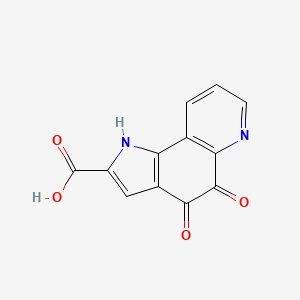
![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)
